N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide is a triazine-containing amide derivative characterized by a central 4,6-dimethoxy-1,3,5-triazine core linked via a methyl group to a 2-phenylbutanamide moiety. Its synthesis likely follows routes similar to other triazine-based amides, involving nucleophilic substitution reactions between 2-chloro-4,6-dimethoxy-1,3,5-triazine and amines or amino-alcohol precursors under mild conditions .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-12(11-8-6-5-7-9-11)14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h5-9,12H,4,10H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMQWPOBNJUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions and results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of THF as a solvent.
Esterification Reactions: Conducted in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Scientific Research Applications
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates then undergo nucleophilic attack by amines or alcohols to form the corresponding amides or esters. The molecular targets and pathways involved include the formation of active esters and the subsequent nucleophilic substitution reactions .
Comparison with Similar Compounds
Triazine-Based Antifungal Agents
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Structure : Shares the 4,6-dimethoxy-triazine core but differs in the linker (vinyl group) and terminal aromatic group (4-methoxyaniline vs. phenylbutanamide).
- Activity : Demonstrated antifungal efficacy against Candida albicans in both in vitro and C. elegans infection models .
- Key Features : Free -NH- linkage and para-substituted aromatic moiety, which are hypothesized to enhance membrane penetration .
Comparison :
Triazine-Based Coupling Reagents
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM Cl)
- Structure : Contains a morpholinium salt substituent instead of the methyl-phenylbutanamide group.
- Application : Widely used as a coupling agent in peptide synthesis and glycopolymer fabrication due to its high reactivity in aqueous conditions .
- Synthesis : Prepared via reaction of 2-chloro-4,6-dimethoxy-triazine with N-methyl morpholine .
Comparison :
- The target compound lacks the quaternary ammonium group essential for DMTMM Cl’s coupling efficiency, suggesting divergent applications (e.g., as a drug precursor rather than a reagent).
- Both compounds retain the dimethoxy-triazine core, which confers stability and reactivity in nucleophilic environments .
Triazine-Amino Acid Derivatives
Compounds 3–9 (Molecules, 2015)
- Structure: Feature amino acids (e.g., glycine, alanine) directly attached to the triazine core via an amide bond.
- Synthesis: Produced via one-pot reactions of 2-chloro-4,6-dimethoxy-triazine with α-amino acids in 1,4-dioxane/water .
- Applications: Potential as biocompatible building blocks or prodrugs, though biological data are unspecified .
Comparison :
- The target compound’s phenylbutanamide group provides greater aromaticity compared to aliphatic amino acid side chains, possibly enhancing interactions with hydrophobic targets (e.g., enzymes or receptors).
- Both classes utilize triazine as a stable heterocyclic scaffold but differ in functional group orientation and synthetic accessibility .
Other Butanamide Derivatives
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide (Pharmacopeial Forum, 2017)
- Structure: Complex butanamide with a tetrahydro-pyrimidinyl group and phenoxy-acetamido substituents .
- Application : Likely a pharmaceutical intermediate, though activity is unspecified in the evidence.
Comparison :
- The target compound’s simplicity (single phenyl group vs. multi-ring systems) may offer advantages in synthetic scalability and metabolic stability.
- Both highlight the versatility of butanamide as a linker for diverse bioactive moieties .
Data Table: Key Features of Compared Compounds
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylbutanamide is a synthetic compound that belongs to the class of triazine derivatives. Its unique structure and chemical properties make it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Properties:
- IUPAC Name: this compound
- CAS Number: 1628563-61-0
- Molecular Weight: 318.38 g/mol
This compound exhibits biological activity primarily through its interaction with various biomolecules. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Gene Expression Modulation: It can alter gene expression profiles by interacting with transcription factors or other regulatory proteins.
- Binding Interactions: The triazine moiety allows for specific binding to target proteins or nucleic acids, facilitating biochemical reactions.
Antimicrobial Properties
Research has indicated that triazine derivatives possess antimicrobial activity against a range of pathogens. A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induced apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Applications in Research and Medicine
This compound is utilized in several research applications:
- Peptide Synthesis: It serves as a coupling reagent in peptide synthesis due to its ability to activate carboxylic acids.
- Pharmaceutical Development: The compound is explored for developing new therapeutics targeting various diseases.
- Agricultural Chemistry: Its derivatives are investigated for potential use as herbicides or fungicides.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazine derivatives included this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In another study focused on anticancer activity, researchers treated human cancer cell lines with varying concentrations of the compound. The findings indicated a dose-dependent response in cell viability reduction and apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
